2-Hydroxypalmitic acid

Description

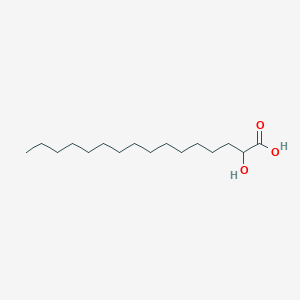

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxyhexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHSBPIZNUXPLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-67-0, 2398-34-7 |

Source

|

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypalmitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxypalmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYPALMITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5R9PI06KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Endogenous Synthesis of 2-Hydroxypalmitic Acid in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypalmitic acid is a 2-hydroxy saturated fatty acid that plays a crucial role in the formation of various sphingolipids, which are integral components of cellular membranes and are involved in a multitude of signaling pathways. The endogenous synthesis of this compound in mammalian cells is a niche but significant area of lipid metabolism, with implications in both normal physiological processes and a range of pathological conditions, including neurodegenerative diseases and cancer. This technical guide provides an in-depth overview of the core aspects of this compound synthesis, including the key enzymatic players, regulatory pathways, and detailed experimental protocols for its study.

The Central Enzyme: Fatty Acid 2-Hydroxylase (FA2H)

The primary enzyme responsible for the synthesis of this compound and other 2-hydroxy fatty acids in mammalian cells is Fatty Acid 2-Hydroxylase (FA2H) .[1][2][3] This enzyme, encoded by the FA2H gene, is a monooxygenase located in the endoplasmic reticulum.[1][4]

FA2H catalyzes the stereospecific hydroxylation of the alpha-carbon (C2) of fatty acids, producing the (R)-enantiomer of 2-hydroxy fatty acids.[4] The enzyme exhibits a preference for very-long-chain fatty acids (VLCFAs), though it can act on a range of fatty acid substrates.

Mutations in the FA2H gene are linked to a group of neurodegenerative disorders, most notably hereditary spastic paraplegia 35 (SPG35), also known as fatty acid hydroxylase-associated neurodegeneration (FAHN).[1][2] These disorders are characterized by myelin defects, highlighting the importance of 2-hydroxylated sphingolipids in the nervous system.[1][4]

While FA2H is the main enzyme for 2-hydroxy fatty acid synthesis, some evidence suggests the existence of other, yet to be identified, enzymes with similar functionality in certain tissues.[1]

The Biosynthetic Pathway

The synthesis of this compound is an integral part of the sphingolipid metabolic pathway. The 2-hydroxylation step can occur on a free fatty acid, which is then activated to its CoA thioester and subsequently incorporated into ceramide by ceramide synthases.

Quantitative Data on this compound and FA2H

The levels of this compound and the expression and activity of FA2H vary significantly across different cell types, tissues, and disease states. The following table summarizes key quantitative findings from the literature.

| Parameter | Cell Type/Tissue | Condition | Quantitative Change | Reference |

| 2-Hydroxy Fatty Acids | COS7 cells | Overexpression of human FA2H | 3-20 fold increase | [4] |

| FA2H Activity | Postnatal mouse brain | P20 vs. P1 | 5-fold increase | [5] |

| FA2H Protein Level | Gastric tumor tissue | Cancer vs. adjacent normal tissue | Lower in tumor tissue | [6] |

| 2-Hydroxyhexosylceramides | Lung adenocarcinoma | High vs. low FA2H expression | 4.8-fold higher in high FA2H expressing tumors | [7] |

| FA2H mRNA Level | Esophageal squamous cell carcinoma (ESCC) | Metastatic vs. primary tumor cells | Enriched in metastatic cells | [8] |

Regulatory and Signaling Pathways

The synthesis of this compound is regulated by various signaling pathways, and in turn, 2-hydroxy fatty acids and their downstream metabolites can influence cellular signaling.

Regulation of FA2H Expression by PPARα

The expression of the FA2H gene is regulated by the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a central role in lipid metabolism.[9][10] Fatty acids and their derivatives can act as ligands for PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including FA2H, to modulate their transcription.[9][11]

Crosstalk with AMPK and mTOR/S6K1/Gli1 Signaling

Recent studies have revealed a connection between FA2H and the AMPK and mTOR/S6K1/Gli1 signaling pathways, particularly in the context of cancer. Depletion of FA2H has been shown to inhibit AMP-activated protein kinase (AMPK) and subsequently activate the mTOR/S6K1/Gli1 pathway.[6] This pathway is a central regulator of cell growth, proliferation, and survival. The activation of this pathway upon FA2H depletion can lead to increased tumor growth and chemoresistance.[6]

References

- 1. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurodegenerative Disorders: Spotlight on Sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dysregulated ceramides metabolism by fatty acid 2-hydroxylase exposes a metabolic vulnerability to target cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | Semantic Scholar [semanticscholar.org]

- 11. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxypalmitic Acid: A Potential Biomarker in the Landscape of Metabolic Diseases

For Immediate Release

[City, State] – [Date] – As the global prevalence of metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome continues to rise, the scientific community is in urgent pursuit of novel biomarkers for early diagnosis and therapeutic monitoring. Emerging evidence points towards 2-hydroxypalmitic acid (2-OHPA), a hydroxylated fatty acid, as a promising candidate in this arena. This technical guide provides an in-depth analysis of 2-OHPA's role as a potential biomarker, detailing its biochemical significance, analytical methodologies for its quantification, and its interplay with key signaling pathways implicated in metabolic dysregulation.

The Biochemical Significance of this compound

This compound is a 16-carbon saturated fatty acid that is hydroxylated at the alpha-carbon. Its synthesis is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), which is encoded by the FA2H gene. This enzyme is crucial for the production of 2-hydroxy fatty acids, which are essential components of sphingolipids, a class of lipids integral to cell membrane structure and signaling.

Recent research has begun to unravel the connection between FA2H, 2-OHPA, and metabolic health. Notably, studies have indicated that the expression of FA2H and the levels of 2-hydroxy fatty acids are diminished in the pancreatic islets of high-fat diet-induced obese mice with impaired glucose-stimulated insulin (B600854) secretion (GSIS). This suggests a potential role for 2-OHPA in normal pancreatic β-cell function.

Quantitative Data on 2-OHPA in Metabolic Diseases

While research in this specific area is still emerging, a limited number of studies have begun to quantify 2-OHPA levels in human plasma in the context of metabolic diseases. The following table summarizes the available quantitative data. It is important to note that more extensive cohort studies are required to firmly establish these correlations.

| Condition | Patient Group | Control Group | Fold Change / p-value | Reference |

| Type 2 Diabetes | Data indicating altered levels in T2D plasma have been reported, though specific concentrations from large cohorts are not yet widely published. One study included 2-OHPA in a broad lipidomics panel.[1][2][3] | Healthy individuals | Further research is needed to establish statistically significant differences. | [1][2][3] |

| Metabolic Syndrome | To be determined in targeted studies. | Healthy individuals | Not yet available | |

| NAFLD | To be determined in targeted studies. | Healthy individuals | Not yet available |

Experimental Protocols for 2-OHPA Quantification

Accurate and reproducible quantification of 2-OHPA in biological matrices is critical for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Sample Preparation and Extraction (General Workflow)

A robust sample preparation protocol is essential for accurate quantification. The following diagram outlines a general workflow for the extraction of 2-OHPA from plasma or serum.

Workflow for 2-OHPA Extraction and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high chromatographic resolution and is a well-established method for fatty acid analysis.

-

Derivatization: Free hydroxyl and carboxyl groups of 2-OHPA are derivatized to increase volatility. A two-step process is common:

-

Esterification: The carboxylic acid is converted to a methyl ester using an agent like methanolic HCl or BF3/methanol.

-

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC Separation:

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Oven Program: A temperature gradient is employed, for example, starting at 100°C, holding for 2 minutes, then ramping to 300°C at 10°C/minute.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) is commonly used.

-

Analysis Mode: Selected Ion Monitoring (SIM) is used for targeted quantification, monitoring characteristic fragment ions of the derivatized 2-OHPA.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high sensitivity and specificity, often with simpler sample preparation as derivatization may not be required.[1][2][4]

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically employed.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization, is used.

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for fatty acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The transition from the deprotonated parent ion [M-H]⁻ of 2-OHPA to a specific product ion is monitored.

-

Signaling Pathways Involving 2-OHPA

The biological effects of 2-OHPA are mediated through its influence on cellular signaling cascades, particularly those related to insulin action and glucose metabolism.

Role in Pancreatic β-Cell Function

As mentioned, FA2H and its product 2-OHPA appear to be involved in glucose-stimulated insulin secretion. A proposed mechanism involves the modulation of the glucose transporter GLUT2 at the plasma membrane of pancreatic β-cells.

2-OHPA's role in pancreatic β-cell function.

Influence on Insulin Signaling in Adipocytes

In adipocytes, 2-OHPA may play a role in insulin sensitivity. Knockdown of FA2H has been shown to affect the levels of the insulin receptor and the glucose transporter GLUT4. This suggests that 2-OHPA, as a component of sphingolipids in lipid rafts, may be important for the proper localization and function of these key proteins in insulin signaling.

Potential influence of 2-OHPA on adipocyte insulin signaling.

Future Directions and Conclusion

References

- 1. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Hydroxypalmitic Acid in Human Plasma: Physiological Concentrations and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxypalmitic acid (2-OHPA), a saturated hydroxy fatty acid, with a focus on its physiological concentrations in human plasma, its biosynthesis, a known signaling pathway it modulates, and detailed methodologies for its quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug development, and clinical research.

Physiological Concentrations of this compound in Human Plasma

The concentration of this compound in the plasma of healthy individuals has been quantified using advanced analytical techniques. A key study by Kokotou et al. (2022) provides a specific value for this lipid metabolite. The data is summarized in the table below.

| Metabolite | Subject Group | Concentration (nmol/mL) | Analytical Method | Reference |

| This compound (2-OHPA) | Healthy Controls (n=28) | 0.19 ± 0.04 | LC-HRMS | Kokotou et al., 2022[1][2][3] |

Biosynthesis of this compound

This compound is synthesized endogenously from palmitic acid through the action of the enzyme Fatty Acid 2-Hydroxylase (FA2H). This enzyme is responsible for the α-hydroxylation of fatty acids, a critical step in the formation of 2-hydroxy fatty acids.

Enzymatic conversion of Palmitic Acid to this compound by FA2H.

Signaling Pathway Modulated by this compound

Recent research has implicated this compound in the modulation of specific signaling pathways, particularly in the context of cancer biology. Studies have shown that 2-OHPA can enhance the chemosensitivity of gastric cancer cells to cisplatin (B142131) by inhibiting the mTOR/S6K1/Gli1 signaling pathway.

2-OHPA inhibits the mTOR/S6K1/Gli1 signaling cascade.

Experimental Protocols for Quantification of this compound in Human Plasma

The accurate quantification of this compound in human plasma requires a robust and sensitive analytical method. The following protocol is based on the Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method described by Kokotou et al. (2022).

Experimental Workflow

Key stages in the quantification of 2-OHPA from plasma samples.

Detailed Methodologies

4.2.1. Reagents and Materials

-

Human plasma (collected in EDTA tubes)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

This compound standard

-

Internal standard (e.g., a deuterated analog of a fatty acid)

4.2.2. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 400 µL of ice-cold methanol.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a new tube.

-

Dry the supernatant under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

4.2.3. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is suitable for the separation of fatty acids (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds like this compound.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

4.2.4. High-Resolution Mass Spectrometry (HRMS)

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of free fatty acids.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is required for accurate mass measurements and confident identification.

-

Data Acquisition: Data can be acquired in full scan mode to detect all ions within a specified mass range. For targeted quantification, parallel reaction monitoring (PRM) or selected ion monitoring (SIM) can be employed for higher sensitivity and specificity.

-

Key Parameters:

-

Capillary voltage: ~3.0-4.0 kV

-

Gas temperatures and flow rates should be optimized for the specific instrument.

-

Collision energy (for fragmentation in MS/MS experiments) should be optimized for this compound.

-

4.2.5. Data Analysis and Quantification

-

Identify the peak corresponding to this compound based on its accurate mass and retention time, confirmed by analysis of a pure standard.

-

Integrate the peak area of the analyte and the internal standard.

-

Construct a calibration curve using a series of known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This technical guide provides a foundational understanding of this compound in the context of human plasma. The provided data and methodologies are intended to support further research into the physiological roles of this and other hydroxy fatty acids and their potential as biomarkers or therapeutic targets.

References

The Anti-inflammatory Potential of 2-Hydroxypalmitic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypalmitic acid (2-OHPA) is a 16-carbon saturated fatty acid bearing a hydroxyl group at the alpha-position. It is an endogenous molecule synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H) and is a key component of 2-hydroxylated sphingolipids, which are integral to the structure and function of various tissues, particularly the nervous system and skin.[1][2] While its parent compound, palmitic acid, is a well-documented pro-inflammatory agent, emerging evidence suggests that 2-OHPA may possess contrasting anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of 2-OHPA's role in inflammation, including its biochemical context, potential mechanisms of action, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of 2-OHPA and related molecules in inflammatory diseases.

Introduction: The Dichotomy of Palmitic Acid and its Hydroxylated Derivative

Palmitic acid, a common saturated fatty acid, is known to trigger inflammatory responses, primarily through the activation of Toll-like receptors 2 and 4 (TLR2/4). This activation initiates downstream signaling cascades involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β).[3][4][5]

In contrast, the introduction of a hydroxyl group at the C-2 position to form this compound may significantly alter its biological activity. While direct and extensive research on the anti-inflammatory effects of 2-OHPA is still in its nascent stages, studies on related hydroxylated fatty acids and the broader class of sphingolipids, of which 2-OHPA is a component, suggest a potential for anti-inflammatory action.[6][7] For instance, certain hydroxypalmitic acid isomers have been shown to suppress cytokine-induced apoptosis in pancreatic β-cells, indicating a protective role in inflammatory contexts.[2][8]

Quantitative Data Summary

Direct quantitative data on the anti-inflammatory effects of this compound is limited in the current literature. The following table summarizes the known pro-inflammatory effects of its parent compound, palmitic acid, which provides a benchmark for future comparative studies with 2-OHPA.

| Compound | Cell Type | Assay | Parameter Measured | Result | Reference |

| Palmitic Acid | Macrophages, Monocytes | Cytokine Production | TNF-α, IL-1β, IL-6, MCP-1 | Increased expression | [3] |

| Palmitic Acid | Macrophages | TLR4 Activation | NF-κB Activation | Increased activation | [3][9] |

| Palmitic Acid | HepG2 cells | Cholesterol Accumulation | SREBP-2-mediated | Increased accumulation via TLR4/MyD88/NF-κB | [9] |

| Palmitic Acid | Neutrophils | Inflammatory Cytokines | IL-6, IL-1β, TNF-α | Increased synthesis via TLR2/4-NF-κB | [10] |

Signaling Pathways

Pro-inflammatory Signaling of Palmitic Acid

The primary pro-inflammatory mechanism of palmitic acid involves its interaction with the TLR4 receptor complex, leading to the activation of the MyD88-dependent signaling pathway. This cascade results in the activation of IKK, phosphorylation and degradation of IκBα, and subsequent translocation of the NF-κB p65/p50 dimer to the nucleus, where it drives the transcription of pro-inflammatory genes.

Hypothetical Anti-inflammatory Signaling of this compound

Based on the mechanisms of other anti-inflammatory fatty acids, 2-OHPA may exert its effects through several potential pathways:

-

TLR4 Antagonism: 2-OHPA may compete with palmitic acid for binding to the TLR4/MD2 complex, thereby inhibiting the initiation of the pro-inflammatory cascade.

-

PPARγ Activation: 2-OHPA could act as a ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor known to suppress NF-κB activity and reduce the expression of inflammatory genes.

-

Inhibition of COX-2: 2-OHPA might directly inhibit the activity of Cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.

Experimental Protocols

The following protocols are adapted from established methods for assessing anti-inflammatory activity and can be applied to the investigation of this compound.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol details the assessment of 2-OHPA's ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

4.1.1. Materials

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (2-OHPA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Griess Reagent for Nitric Oxide (NO) quantification

-

ELISA kits for TNF-α and IL-6

-

MTT or similar cell viability assay kit

4.1.2. Methodology

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare a stock solution of 2-OHPA in DMSO.

-

Pre-treat cells with various concentrations of 2-OHPA (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO).

-

-

Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis of NO, TNF-α, and IL-6.

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the concentration of nitrite (B80452) in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

TNF-α and IL-6: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

-

Cell Viability: Assess the cytotoxicity of 2-OHPA on RAW 264.7 cells using an MTT assay to ensure that the observed inhibitory effects are not due to cell death.

4.1.3. Experimental Workflow Diagram

NF-κB Luciferase Reporter Assay

This assay determines if 2-OHPA inhibits the NF-κB signaling pathway.

4.2.1. Materials

-

HEK293T or similar cell line

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

TNF-α (as a positive control for NF-κB activation)

-

This compound

-

Dual-luciferase reporter assay system

4.2.2. Methodology

-

Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

-

Seeding: Seed the transfected cells in a 96-well plate and allow them to recover for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of 2-OHPA for 2 hours.

-

Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of 2-OHPA indicates inhibition of the NF-κB pathway.

Future Directions and Conclusion

The current body of research provides a compelling rationale for the investigation of this compound as a potential anti-inflammatory agent. Its structural difference from the pro-inflammatory palmitic acid and its role as a constituent of bioactive sphingolipids suggest a unique biological function.

Future research should focus on:

-

Directly quantifying the anti-inflammatory effects of 2-OHPA using the protocols outlined in this guide to determine its potency (e.g., IC50 values) in inhibiting the production of various inflammatory mediators.

-

Elucidating the specific molecular mechanisms by which 2-OHPA exerts its effects, including its interaction with TLRs, activation of PPARs, and modulation of the COX and NF-κB pathways.

-

Conducting in vivo studies in animal models of inflammatory diseases to evaluate the therapeutic potential of 2-OHPA.

-

Investigating the structure-activity relationship of hydroxylated fatty acids to identify key structural features for anti-inflammatory activity.

References

- 1. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Regulation of IL-1β–induced NF-κB by hydroxylases links key hypoxic and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sphingolipids as Regulators of Neuro-Inflammation and NADPH Oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meiji.repo.nii.ac.jp [meiji.repo.nii.ac.jp]

- 9. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effects of the hydroxycarboxylic acid receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Integral Role of 2-Hydroxypalmitic Acid in Shaping Membrane Architecture and Regulating Cellular Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypalmitic acid (2-OHPA) is a C16 saturated fatty acid featuring a hydroxyl group at the alpha-carbon. This seemingly subtle modification imparts unique biophysical properties that significantly influence the structure and function of cellular membranes. Predominantly found as a constituent of sphingolipids, 2-OHPA plays a critical role in the formation of stable, ordered membrane domains, modulating membrane fluidity, and participating in vital cellular signaling pathways. Deficiencies in 2-OHPA synthesis are linked to severe neurological disorders, highlighting its importance in maintaining membrane integrity, particularly in the myelin sheath. Conversely, its unique membrane-altering properties have positioned it as a molecule of interest in cancer therapeutics. This technical guide provides a comprehensive overview of the synthesis, membrane incorporation, and multifaceted roles of 2-OHPA, supported by quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Introduction to this compound

This compound is a member of the 2-hydroxy fatty acid family, characterized by a hydroxyl group at the C-2 position.[1] This hydroxylation, which occurs during the de novo synthesis of ceramides (B1148491), is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1] The presence of this hydroxyl group allows for the formation of additional hydrogen bonds, which significantly alters the packing and intermolecular interactions of lipids within the membrane bilayer.[2] 2-OHPA is most abundantly found in sphingolipids, such as ceramides and sphingomyelin (B164518), which are key components of the plasma membrane and are particularly enriched in the myelin sheath of the nervous system.[3]

Synthesis and Metabolism of this compound

The primary pathway for the synthesis of 2-OHPA and other 2-hydroxy fatty acids is through the action of the enzyme Fatty Acid 2-Hydroxylase (FA2H). This enzyme is an iron- and 2-oxoglutarate-dependent oxygenase located in the endoplasmic reticulum. Mutations in the FA2H gene can lead to a deficiency in 2-hydroxylated sphingolipids, resulting in serious neurological disorders like fatty acid hydroxylase-associated neurodegeneration (FAHN).[4]

FA2H-Mediated Hydroxylation

The synthesis of 2-OHPA begins with the hydroxylation of palmitic acid by FA2H. This enzymatic reaction introduces a hydroxyl group at the C-2 position of the fatty acid. The resulting this compound is then available for incorporation into various complex lipids, most notably sphingolipids.

Role in Membrane Structure and Organization

The incorporation of 2-OHPA into membrane lipids, particularly sphingolipids, has profound effects on the biophysical properties of the membrane. The hydroxyl group of 2-OHPA can participate in hydrogen bonding with adjacent lipid headgroups and water molecules, leading to tighter lipid packing and increased membrane order.[2]

Impact on Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. The presence of 2-hydroxylated sphingolipids is thought to stabilize these domains. The increased hydrogen bonding capacity of 2-OHPA-containing sphingolipids promotes the formation of more ordered and stable raft structures. This stabilization can, in turn, influence the localization and activity of raft-associated proteins.

Modulation of Membrane Fluidity

The increased packing density induced by 2-OHPA generally leads to a decrease in membrane fluidity. This has been observed in studies using fluorescent probes that are sensitive to the membrane's physical state. For instance, a shift to higher Generalized Polarization (GP) values with the probe Laurdan (B1674558) indicates a more ordered, less fluid membrane environment.

Functional Implications of this compound

The structural alterations induced by 2-OHPA in membranes have significant consequences for various cellular processes.

Neurological Function and Myelination

The myelin sheath, which insulates nerve axons, is exceptionally rich in lipids, with a high proportion of 2-hydroxylated galactosylceramides.[3] These lipids are crucial for the proper formation and stability of the compact myelin structure. The absence of 2-hydroxylated sphingolipids due to FA2H deficiency leads to progressive demyelination and neurodegeneration, underscoring the critical role of these lipids in maintaining the integrity of the nervous system.[3]

Cancer Biology and Therapeutics

Interestingly, the membrane-ordering effects of 2-hydroxy fatty acids have been exploited in the context of cancer therapy. The synthetic 2-hydroxy fatty acid analog, 2-hydroxyoleic acid (2OHOA), has been shown to disrupt the altered membrane lipid composition of cancer cells, leading to the restoration of normal sphingomyelin levels and subsequent induction of cell death.[5] While direct data for 2-OHPA is less abundant, its ability to modulate membrane domains suggests it could similarly influence signaling pathways that are dysregulated in cancer.

Quantitative Data

The following tables summarize the available quantitative data regarding the abundance of 2-hydroxylated fatty acids and the expression of the key synthesizing enzyme, FA2H.

Table 1: Fatty Acid Composition of Myelin Lipids

| Lipid Class | Fatty Acid | Percentage of Total Fatty Acids |

| Galactosylceramide | 2-Hydroxy Fatty Acids | >50%[3] |

| Non-hydroxy Fatty Acids | <50%[3] | |

| Sulfatide | 2-Hydroxy Fatty Acids | >50%[3] |

| Non-hydroxy Fatty Acids | <50%[3] | |

| Sphingomyelin | 2-Hydroxy Fatty Acids | Variable, enriched in nervous tissue |

| Non-hydroxy Fatty Acids | Predominant in most tissues |

Table 2: FA2H Gene Expression in Human Tissues (Normalized Transcripts Per Million - nTPM)

| Tissue | nTPM |

| Brain | 15.3[5] |

| Skin | 12.8[5] |

| Small intestine | 25.1[5] |

| Colon | 21.9[5] |

| Stomach | 37.8[5] |

| Esophagus | 24.5[5] |

| Liver | 2.5[5] |

| Lung | 5.7[5] |

| Kidney | 8.9[5] |

| Data sourced from the Human Protein Atlas.[5][6][7][8][9] |

Experimental Protocols

Lipid Extraction and Analysis by Mass Spectrometry

This protocol describes a standard method for the extraction and quantification of total fatty acids, including 2-OHPA, from biological samples.

Workflow:

Methodology:

-

Sample Preparation: Homogenize cell pellets or tissue samples in a suitable buffer.

-

Lipid Extraction: Add a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 v/v) to the homogenized sample. Vortex thoroughly to ensure complete mixing.

-

Phase Separation: Add water or a saline solution to induce phase separation. Centrifuge the mixture to separate the aqueous and organic layers.

-

Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

-

Derivatization: For fatty acid analysis, the extracted lipids are often hydrolyzed and the fatty acids are derivatized to fatty acid methyl esters (FAMEs) for better chromatographic separation and ionization.

-

LC-MS/MS Analysis: Resuspend the derivatized sample in a suitable solvent and inject it into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for separation and quantification.

Measurement of Membrane Fluidity using Laurdan

This protocol outlines the use of the fluorescent probe Laurdan to assess changes in membrane fluidity.

Methodology:

-

Cell Labeling: Incubate cells with a solution of Laurdan (typically 5-10 µM) for 30-60 minutes at 37°C.

-

Washing: Wash the cells with a suitable buffer to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths, typically 440 nm and 490 nm, with an excitation wavelength of 350 nm, using a fluorescence spectrophotometer or a fluorescence microscope.

-

Calculation of Generalized Polarization (GP): Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) Where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively. Higher GP values indicate a more ordered (less fluid) membrane.[10][11][12]

Conclusion

This compound, through its incorporation into sphingolipids, is a key determinant of membrane structure and function. Its ability to enhance lipid packing and stabilize ordered membrane domains has profound implications for cellular processes ranging from neuronal function to cell signaling in disease states. The detailed methodologies provided in this guide offer a starting point for researchers to further investigate the intricate roles of this important fatty acid. Future studies focusing on the precise quantification of 2-OHPA in various cellular and subcellular membranes, and its dynamic interplay with other membrane components, will be crucial for a complete understanding of its biological significance and for harnessing its therapeutic potential.

References

- 1. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Membrane bilayer properties of sphingomyelins with amide-linked 2- or 3-hydroxylated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FA2H fatty acid 2-hydroxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Tissue expression of FA2H - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characteristic Composition of Myelin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Fatty acid composition of human brain sphingomyelins: normal variation with age and changes during myelin disorders [agris.fao.org]

- 9. FA2H protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 10. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Membrane aging during cell growth ascertained by Laurdan generalized polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

cellular uptake and trafficking of 2-Hydroxypalmitic acid

An In-depth Technical Guide to the Cellular Uptake and Trafficking of 2-Hydroxypalmitic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2-OHPA), also known as 2-hydroxyhexadecanoic acid, is a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-carbon (C-2) position.[1] Unlike its non-hydroxylated counterpart, palmitic acid, which is a primary substrate for energy metabolism and lipid synthesis, 2-OHPA's primary role is as a crucial structural component of a specific class of sphingolipids, including ceramides (B1148491) and galactosylceramides.[2] These 2-hydroxylated sphingolipids are highly enriched in specific tissues such as the nervous system (myelin), skin, and kidney, where they play vital roles in membrane structure, cell signaling, and maintaining permeability barriers.[2]

The endogenous synthesis of 2-OHPA is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), which is responsible for the de novo production of 2-hydroxy fatty acids that are subsequently incorporated into sphingolipids.[2][3] Deficiencies in FA2H are linked to severe neurodegenerative diseases, highlighting the importance of 2-hydroxylated lipids.[2]

Recently, interest in exogenous 2-OHPA has grown, particularly in the context of cancer therapeutics. Studies have shown that administering 2-OHPA to cancer cells can increase their sensitivity to chemotherapy, suggesting it may act as a signaling molecule that can modulate cellular pathways.[3][4] This has brought the mechanisms of its cellular uptake and subsequent intracellular trafficking into focus for drug development professionals. This guide provides a comprehensive overview of the current understanding of how 2-OHPA enters and moves within a cell.

Cellular Uptake Mechanisms

The transport of long-chain fatty acids across the plasma membrane is a complex process involving both passive diffusion and protein-mediated transport. For 2-OHPA, the presence of a polar hydroxyl group at the C-2 position introduces unique physicochemical properties that influence its transport.

Passive Diffusion: The "Flip-Flop" Model

There is direct experimental evidence that 2-OHPA can cross lipid bilayers without the assistance of proteins. A study demonstrated that protonated long-chain hydroxy fatty acids, including 2-hydroxyhexadecanoic acid, can spontaneously traverse planar lipid membranes.[5] This process, often termed the "flip-flop" mechanism, involves the fatty acid becoming protonated near the outer leaflet of the membrane, diffusing across the hydrophobic core in its neutral state, and then deprotonating near the inner leaflet.[5][6] This transport is accompanied by a pH shift in the immediate vicinity of the membrane.[5] This passive diffusion mechanism represents a fundamental pathway for 2-OHPA entry into cells.

Potential Protein-Mediated Transport

While passive diffusion is a viable mechanism, the uptake of most long-chain fatty acids is significantly enhanced by membrane-associated proteins.[7][8] Although the substrate specificity of these transporters for 2-OHPA has not been directly established, their role in general fatty acid uptake makes them candidate systems for facilitating 2-OHPA transport.

-

CD36 (Fatty Acid Translocase): CD36 is a key scavenger receptor that facilitates the high-affinity uptake of long-chain fatty acids in tissues like muscle, adipose tissue, and the heart.[9][10][11] It is thought to function by binding fatty acids and increasing their local concentration at the membrane surface, thereby promoting their entry into the cell.[12] Some studies suggest CD36 plays a role in the selective uptake of certain fatty acids, such as monounsaturated fatty acids.[13] Whether the hydroxyl group of 2-OHPA is recognized by the CD36 binding pocket remains an open area of investigation.

-

Fatty Acid Transport Proteins (FATPs/SLC27A Family): The FATP family consists of six members (FATP1-6) that are integral membrane proteins involved in fatty acid uptake.[14][15] FATPs possess acyl-CoA synthetase activity, leading to a model of "vectorial acylation," where fatty acid transport is tightly coupled to its activation to an acyl-CoA thioester, effectively trapping it inside the cell.[14] FATP2, in particular, is highly expressed in the liver and kidney.[12][16] Given their broad specificity for long and very-long-chain fatty acids, it is plausible that FATPs could be involved in the transport and activation of 2-OHPA, though direct experimental validation is needed.

Intracellular Trafficking and Metabolic Fate

Once inside the cell, exogenous 2-OHPA is directed towards specific metabolic pathways. Its journey involves activation and subsequent utilization in either anabolic (synthesis) or catabolic (degradation) processes.

Activation to 2-OH-Palmitoyl-CoA

Before it can be metabolized, 2-OHPA must be activated by conjugation to Coenzyme A, forming 2-OH-palmitoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase. The FATP proteins, with their intrinsic synthetase activity, are primary candidates for this activation step, potentially occurring in concert with transport across the plasma membrane or at the endoplasmic reticulum.[16][17]

Metabolic Fates

-

Incorporation into Sphingolipids: The primary destination for endogenously synthesized 2-OHPA is the endoplasmic reticulum, where it is incorporated into ceramides by ceramide synthases.[2] Exogenously supplied (R)-2-OHPA has been shown to reverse the cellular phenotypes associated with FA2H knockdown, indicating that it can enter this pathway and be used for the synthesis of 2-hydroxylated sphingolipids.[18]

-

Peroxisomal α-Oxidation: The main catabolic route for 2-hydroxy fatty acids is a specialized form of peroxisomal α-oxidation.[19] In this pathway, 2-OH-palmitoyl-CoA is cleaved by the thiamine (B1217682) pyrophosphate-dependent enzyme 2-hydroxyphytanoyl-CoA lyase. This reaction yields formyl-CoA and a 15-carbon aldehyde (pentadecanal).[19] The pentadecanal (B32716) can then be further oxidized and enter mitochondrial β-oxidation. This degradation pathway distinguishes 2-OHPA from non-hydroxylated fatty acids, which are primarily degraded via mitochondrial β-oxidation.

-

Modulation of Signaling Pathways: Therapeutic studies have revealed that exogenous 2-OHPA can influence cellular signaling. In gastric cancer cells, treatment with (R)-2-OHPA was shown to inhibit the mTOR/S6K1/Gli1 signaling pathway, which is involved in tumor growth.[4] This suggests that 2-OHPA or its downstream metabolites can act as signaling molecules, although the precise mechanisms are still under investigation.

Quantitative Data

Direct quantitative data on the cellular uptake of 2-OHPA is scarce in the literature. The table below presents the intrinsic pKi value for 2-OHPA in a protein-free system and, for comparative context, kinetic parameters for the uptake of its non-hydroxylated counterpart, palmitic acid, in a cellular system.

| Parameter | Value | Analyte | System | Reference |

| Intrinsic pKi | 5.4 | 2-Hydroxyhexadecanoic acid | Liposomes (Protein-free) | [5] |

| Km | 52.6 nM | Palmitic Acid | Rabbit Alveolar Type II Cells | [20] |

| Vmax | 152 pmol/10⁶ cells/min | Palmitic Acid | Rabbit Alveolar Type II Cells | [20] |

Table 1: Physicochemical and Kinetic Parameters of 2-OHPA and Palmitic Acid.

Experimental Protocols

Protocol for Cellular Fatty Acid Uptake Assay

This protocol is a generalized method for measuring the uptake of a fatty acid using a labeled analog. For 2-OHPA, this requires the chemical synthesis of a labeled version (e.g., fluorescent, radioactive, or stable isotope-labeled).[21][22][23]

Objective: To quantify the rate of 2-OHPA uptake into cultured cells.

Materials:

-

Cultured cells of interest (e.g., HepG2, Caco-2) seeded in 24-well plates.

-

Labeled 2-OHPA analog (e.g., [³H]-2-OHPA or a fluorescent version).

-

Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

-

Fatty acid-free Bovine Serum Albumin (BSA).

-

Stop Solution (ice-cold): PBS with 0.2% BSA and 200 µM phloretin (B1677691).

-

Lysis Buffer: 0.1 M NaOH with 0.1% SDS.

-

Scintillation counter and fluid (for radiolabeled analog) or fluorescence plate reader.

Procedure:

-

Cell Culture: Seed cells in 24-well plates to reach ~90% confluency on the day of the assay.

-

Preparation of FA-BSA Complex: Prepare a stock solution of labeled 2-OHPA complexed with fatty acid-free BSA in Uptake Buffer. The molar ratio of fatty acid to BSA is typically between 2:1 and 3:1.

-

Uptake Initiation:

-

Wash the cell monolayers twice with warm (37°C) Uptake Buffer.

-

Add 500 µL of the warm FA-BSA complex solution to each well to start the uptake. Incubate at 37°C for a defined period (e.g., for initial rates, time points like 30s, 1 min, 2 min are used).[20]

-

-

Uptake Termination:

-

To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold Stop Solution. The cold temperature and the presence of phloretin (a general transport inhibitor) halt the uptake process.

-

-

Cell Lysis and Quantification:

-

Add 500 µL of Lysis Buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.

-

Transfer an aliquot of the lysate to a scintillation vial with scintillation fluid and measure radioactivity. For fluorescent probes, measure fluorescence in a plate reader.

-

Use another aliquot of the lysate to determine the total protein content using a standard protein assay (e.g., BCA assay) for normalization.

-

-

Data Analysis: Calculate the uptake rate as pmol of fatty acid per minute per mg of cellular protein.

Protocol for Quantification of 2-OHPA by GC-MS

This protocol outlines the derivatization and analysis of 2-hydroxy fatty acids from a biological sample.[24]

Objective: To extract and quantify the amount of 2-OHPA in cells or tissues.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate).

-

Internal Standard (e.g., deuterated 2-OHPA).

-

Solvents: Chloroform, Methanol, Hexane.

-

Derivatization Reagents: Methanolic HCl, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

-

Lipid Extraction:

-

Homogenize the sample in a chloroform:methanol mixture (2:1, v/v) containing the internal standard.

-

Perform a Bligh-Dyer extraction to separate the lipid-containing organic phase.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Saponification and Esterification:

-

Saponify the lipid extract with methanolic NaOH to release the fatty acids.

-

Methylate the fatty acids by heating with methanolic HCl to form fatty acid methyl esters (FAMEs).

-

-

Derivatization of Hydroxyl Group:

-

Evaporate the solvent after FAME formation.

-

Add BSTFA and heat at 60°C for 30 minutes to convert the hydroxyl group of 2-OHPA-methyl ester to a trimethylsilyl (B98337) (TMS) ether. This step increases volatility for GC analysis.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in hexane.

-

Inject the sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the components.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the characteristic ions of the 2-OHPA-methyl ester-TMS derivative and the internal standard.

-

-

Data Analysis: Quantify the amount of 2-OHPA by comparing the peak area of the analyte to that of the known amount of internal standard.

Visualizations

Caption: Proposed pathways for 2-OHPA cellular uptake and metabolism.

Caption: Experimental workflow for a cell-based fatty acid uptake assay.

Caption: Analytical workflow for quantifying 2-OHPA via GC-MS.

References

- 1. researchgate.net [researchgate.net]

- 2. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flip-flop of hydroxy fatty acids across the membrane as monitored by proton-sensitive microelectrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma membrane is no barrier to free fatty acid [asbmb.org]

- 7. Fatty acid transport across the cell membrane: regulation by fatty acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Critical steps in cellular fatty acid uptake and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CD36 maintains lipid homeostasis via selective uptake of monounsaturated fatty acids during matrix detachment and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids [pubmed.ncbi.nlm.nih.gov]

- 16. FATP2 is a hepatic fatty acid transporter and peroxisomal very long-chain acyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Uptake of palmitic acid by rabbit alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and bio-evaluation of a new fatty acid derivative for myocardial imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereospecific Functions of (R)-2-Hydroxypalmitic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-2-Hydroxypalmitic acid, a chiral 2-hydroxy long-chain fatty acid, is emerging as a critical lipid mediator with stereospecific functions in a host of cellular processes. Predominantly synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H), this molecule plays a pivotal role in the composition of sphingolipids, particularly in the nervous system and skin. Dysregulation of (R)-2-hydroxypalmitic acid metabolism has been implicated in a range of pathologies, from rare neurodegenerative diseases to the progression of various cancers, making it a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the stereospecific functions of (R)-2-hydroxypalmitic acid, detailing its synthesis, biological roles, and the experimental methodologies used to elucidate its functions.

Enzymatic Synthesis and Stereospecificity

The primary route for the biosynthesis of (R)-2-hydroxypalmitic acid is the enzymatic hydroxylation of palmitic acid, catalyzed by Fatty Acid 2-Hydroxylase (FA2H). This enzyme is an NAD(P)H-dependent monooxygenase that introduces a hydroxyl group at the C-2 position of fatty acids. Crucially, FA2H exhibits strict stereospecificity, exclusively producing the (R)-enantiomer.[1] This stereoisomer is then incorporated into various sphingolipids, with a notable preference for hexosylceramides.[1] In contrast, the (S)-enantiomer, when present, is preferentially incorporated into ceramides.[1]

Mutations in the FA2H gene are the underlying cause of several neurodegenerative disorders, including hereditary spastic paraplegia 35 (SPG35), underscoring the critical importance of (R)-2-hydroxylated sphingolipids in maintaining the integrity and function of the nervous system.[2]

Quantitative Data on Biological Activities

The biological effects of (R)-2-hydroxypalmitic acid are concentration-dependent and cell-type specific. While specific IC50 values for (R)-2-hydroxypalmitic acid are not widely reported, studies on related hydroxy fatty acids provide a valuable reference for effective concentrations in in vitro studies.

| Cell Line | Compound | Effect | IC50 (µM) | Reference |

| Ishikawa (Endometrial Cancer) | Palmitic Acid | Inhibition of cell viability | 348.2 ± 30.29 | [3] |

| ECC-1 (Endometrial Cancer) | Palmitic Acid | Inhibition of cell viability | 187.3 ± 19.02 | [3] |

| HT-29 (Colon Cancer) | 7-Hydroxystearic Acid | Growth inhibition | 14.7 | [4] |

| HeLa (Cervical Cancer) | 7-Hydroxystearic Acid | Growth inhibition | 26.6 | [4] |

| MCF7 (Breast Cancer) | 7-Hydroxystearic Acid | Growth inhibition | 21.4 | [4] |

| PC3 (Prostate Cancer) | 7-Hydroxystearic Acid | Growth inhibition | 24.3 | [4] |

| CaCo-2 (Colon Cancer) | 5-Hydroxystearic Acid | Growth inhibition | 25.1 | [4] |

Studies have demonstrated that treatment of FA2H knockdown adipocytes with exogenous (R)-2-hydroxypalmitic acid can reverse the detrimental effects on glucose metabolism. Specifically, it has been shown to restore decreased GLUT4 protein levels, glucose uptake, and lipogenesis.[1]

Key Signaling Pathways

(R)-2-Hydroxypalmitic acid exerts its biological effects through the modulation of key signaling pathways, including the AMPK/YAP and Hedgehog pathways.

AMPK/YAP Signaling Pathway

In several cancer types, such as colorectal cancer, FA2H and its product (R)-2-hydroxypalmitic acid act as tumor suppressors by activating the AMP-activated protein kinase (AMPK) pathway and subsequently inhibiting the transcriptional co-activator Yes-associated protein (YAP).[5] Activation of AMPK, a central regulator of cellular energy homeostasis, leads to the phosphorylation and cytoplasmic retention of YAP, thereby preventing its nuclear translocation and the transcription of its pro-proliferative and anti-apoptotic target genes.

References

- 1. Inhibition of Gli1-mediated prostate cancer cell proliferation by inhibiting the mTOR/S6K1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Enzymatic Architecture of 2-Hydroxypalmitic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypalmitic acid, a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-position, is a crucial component of various sphingolipids. These lipids are integral to the structural integrity and signaling functions of cell membranes, particularly in the nervous system and the skin. The enzymatic production of this compound is a highly regulated process, primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Dysregulation of this pathway is implicated in several severe neurological disorders, making FA2H a person of interest for therapeutic intervention. This technical guide provides an in-depth overview of the core enzymatic pathways producing this compound, detailed experimental protocols for its study, and quantitative data to support further research and drug development.

The Core Enzymatic Pathway: Fatty Acid 2-Hydroxylase (FA2H)

The principal enzyme responsible for the synthesis of this compound in mammals is Fatty Acid 2-Hydroxylase (FA2H), encoded by the FA2H gene.[1][2][3] FA2H is a monooxygenase located in the endoplasmic reticulum that catalyzes the stereospecific hydroxylation of fatty acids at the C-2 position, producing the (R)-enantiomer of 2-hydroxy fatty acids.[4][5][6] This enzyme plays a critical role in the de novo synthesis of 2-hydroxylated sphingolipids.[1][7]

The overall reaction catalyzed by FA2H is as follows:

Palmitic acid + O₂ + NAD(P)H + H⁺ → (R)-2-Hydroxypalmitic acid + H₂O + NAD(P)⁺

FA2H-dependent hydroxylation requires an electron transfer system.[1] The enzyme itself contains an N-terminal cytochrome b5-like domain, which is essential for its activity.[7] Electrons are transferred from NAD(P)H via NADPH:cytochrome P450 reductase to the cytochrome b5 domain of FA2H, which then provides the reducing equivalents for the hydroxylation reaction at the enzyme's catalytic di-iron center.[8][9]

While free fatty acids are established as in vitro substrates for FA2H, it is hypothesized that in vivo, the enzyme may also act on fatty acids already incorporated into ceramides.[9][10] Following its synthesis, this compound is activated to 2-hydroxypalmitoyl-CoA and subsequently incorporated into various sphingolipids, such as ceramides, by ceramide synthases.[2]

Mutations in the FA2H gene that lead to reduced or eliminated enzyme function are the cause of a group of neurodegenerative disorders, including a form of hereditary spastic paraplegia (SPG35) and fatty acid hydroxylase-associated neurodegeneration (FAHN).[3][9][10] These conditions are often characterized by abnormal myelin, leading to leukodystrophy.[3]

Quantitative Data

Enzyme Kinetics

Precise kinetic parameters for FA2H with palmitic acid as a substrate are not extensively reported in the literature. However, studies using other long-chain fatty acids provide valuable insights into the enzyme's affinity for its substrates.

| Enzyme | Substrate | Km (µM) | Source |

| Human FA2H | Tetracosanoic acid (C24:0) | < 0.18 | [5] |

| Murine FA2H | Tetracosanoic acid (C24:0) | ~0.18 (apparent) | [11] |

Note: The apparent Km for murine brain homogenates was determined under specific in vitro conditions and may not reflect the true Michaelis constant.

Tissue Distribution and Abundance

2-Hydroxy fatty acids, including this compound, are found in various mammalian tissues, with particularly high concentrations in the nervous system and skin, reflecting the high expression of FA2H in these tissues.[7][9]

| Tissue | Species | Analyte | Concentration/Level | Method | Source |

| Neonatal Mouse Brain | Mouse | Free 2-hydroxy fatty acids | Increased 5- to 9-fold during myelination | GC-MS | [12] |

| Human Colorectal Tissue | Human | FA2H expression | Highly expressed in normal tissue, suppressed in tumors | Not specified | [13] |

| Differentiating Keratinocytes | Human | FA2H protein | Detected | Not specified | [5] |

| Bovine Milk Fat | Bovine | 2-Hydroxy fatty acids | Present | GC/ECNI-MS | [14] |

Experimental Protocols

In Vitro FA2H Activity Assay using Microsomes

This protocol is adapted from methodologies used to measure FA2H activity in microsomal fractions from transfected cells or tissues.[1][15]

Objective: To measure the enzymatic activity of FA2H by quantifying the formation of a 2-hydroxylated fatty acid product from a deuterated substrate.

Materials:

-

Microsomal fraction containing FA2H (from transfected cells or tissue homogenates)

-

Deuterated fatty acid substrate (e.g., [3,3,5,5-D₄]tetracosanoic acid) solubilized in α-cyclodextrin

-

NADPH regeneration system:

-

NADP⁺

-

Glucose-6-phosphate

-

Glucose-6-phosphate dehydrogenase

-

MgCl₂

-

-

Purified human NADPH:cytochrome P450 reductase

-

Tris-HCl buffer (pH 7.6)

-

Internal standard (e.g., a different chain length 2-hydroxy fatty acid)

-

Solvents for extraction (e.g., diethyl ether, hexane)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane for TMS ether formation)

-

GC-MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, the NADPH regeneration system components, and purified NADPH:cytochrome P450 reductase.

-

Enzyme Addition: Add a known amount of microsomal protein (e.g., 50 µg) to the reaction mixture.

-

Initiation: Start the reaction by adding the deuterated fatty acid substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-180 minutes), ensuring the reaction is within the linear range.[15]

-

Termination and Extraction: Stop the reaction by adding an acidic solution. Add the internal standard and extract the lipids using an organic solvent like diethyl ether.

-

Derivatization: Evaporate the solvent and derivatize the fatty acids to their trimethylsilyl (B98337) (TMS) ethers to make them volatile for GC-MS analysis.

-

GC-MS Analysis: Analyze the derivatized sample by GC-MS. Quantify the deuterated 2-hydroxy fatty acid product based on a standard curve and normalize to the internal standard.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general approach for the sensitive quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry.

Objective: To accurately quantify the amount of this compound in a complex biological sample.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standard (e.g., deuterated this compound)

-

Solvents for extraction (e.g., isopropanol, hexane, ethyl acetate)

-

LC-MS/MS system (e.g., triple quadrupole)

-

LC column suitable for lipid analysis (e.g., C18 or silica-based)

-

Mobile phases (e.g., methanol/water or acetonitrile/methanol mixtures with additives like acetic acid or formic acid)

Procedure:

-

Sample Preparation: Homogenize tissue samples. To a known amount of the sample, add the internal standard.

-

Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction. A common method is the Bligh-Dyer or Folch extraction.

-

Hydrolysis (Optional): If total this compound (free and esterified) is to be measured, perform a saponification step (e.g., with methanolic KOH) to release the fatty acid from complex lipids.

-

Sample Cleanup (Optional): Solid-phase extraction (SPE) may be used to remove interfering substances and enrich for the analyte of interest.

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the initial mobile phase.

-

Inject the sample onto the LC system.

-

Separate the lipids using a suitable gradient elution.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The precursor ion will be [M-H]⁻, and specific product ions will be monitored for quantification and confirmation.

-

-

Data Analysis: Construct a standard curve using known amounts of this compound and the internal standard. Calculate the concentration of this compound in the original sample based on the peak area ratio of the analyte to the internal standard.

Concluding Remarks

The enzymatic synthesis of this compound via FA2H is a fundamental process with significant implications for cellular health, particularly in the nervous system. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway further. A deeper understanding of the regulation of FA2H and the downstream functions of 2-hydroxylated sphingolipids will be crucial for the development of novel therapeutic strategies for a range of diseases, from rare genetic disorders to more common conditions where lipid metabolism is dysregulated. The continued development of sensitive analytical techniques will be paramount in advancing our knowledge in this critical area of lipid biochemistry.

References

- 1. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FA2H - Wikipedia [en.wikipedia.org]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Hydroxypalmitic Acid for Research Applications

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Hydroxypalmitic acid is a crucial saturated long-chain fatty acid involved in various biological processes, including sphingolipid metabolism, and shows potential as an anti-inflammatory and neuroprotective agent.[1] For research purposes, a reliable and reproducible synthesis method is paramount. This document provides detailed protocols for the chemical synthesis of this compound via α-chlorination of palmitic acid followed by hydrolysis. Alternative synthetic strategies are also discussed. Furthermore, the role of this compound in cellular signaling pathways is outlined.

Introduction

This compound, a 16-carbon fatty acid with a hydroxyl group at the alpha position, is a key component of sphingolipids, which are integral to cell membrane structure and function.[2][3][4] These lipids are particularly abundant in the nervous system and skin.[5] The stereochemistry of the hydroxyl group is critical, with the (R)-enantiomer being the form predominantly synthesized by the enzyme fatty acid 2-hydroxylase (FA2H) and incorporated into sphingolipids. Deficiencies in 2-hydroxylated sphingolipids are associated with neurodegenerative diseases.[2][5] Given its biological significance, the availability of high-purity this compound is essential for in-vitro and in-vivo studies investigating its therapeutic potential.